molecular formula C12H13N3O2 B1518794 ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate CAS No. 1153282-89-3

ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1518794
CAS RN: 1153282-89-3
M. Wt: 231.25 g/mol
InChI Key: QXUBIIBDUGFULR-UHFFFAOYSA-N
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Description

“Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to include a pyrazole ring attached to a phenyl group and an ethyl carboxylate group . The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with acids, bases, and various organic compounds . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives through condensation reactions. These compounds are of interest due to their wide range of biological activities and potential pharmaceutical applications. For instance, Ghaedi et al. (2015) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Corrosion Inhibition

In the field of industrial applications, derivatives of this compound, such as pyranpyrazole derivatives, have been investigated as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. Dohare et al. (2017) explored the corrosion inhibition properties of these compounds, finding high efficiency and confirming the formation of protective adsorbed films on the metal surface through experimental and theoretical studies (Dohare et al., 2017).

Pharmaceutical Applications

This compound derivatives have been synthesized for potential pharmacological applications. For example, Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives with potential antiglaucoma activity, showing that these new derivatives are potent inhibitors of carbonic anhydrase isoenzymes, suggesting a potential therapeutic use in glaucoma treatment (Kasımoğulları et al., 2010).

Material Science

In material science, the synthesis of this compound derivatives is leveraged for the development of new materials with specific properties. Zheng et al. (2011) synthesized substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their inhibition against the growth of lung cancer cells, highlighting the compound's potential in medicinal chemistry and oncology research (Zheng et al., 2011).

Safety and Hazards

The safety and hazards associated with “ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate” would depend on its specific chemical structure and the conditions under which it is used . It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate” could include further studies on its synthesis, properties, and potential applications . This could involve exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

ethyl 1-(3-aminophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-6-7-15(14-11)10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUBIIBDUGFULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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